molecular formula C39H66N2O11 B290067 1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one

Cat. No. B290067
M. Wt: 738.9 g/mol
InChI Key: PHQXLFWWPFATEG-BOFDFLOJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one, also known as DTBZ, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a member of the benzimidazole family and has been shown to exhibit promising properties in the treatment of various diseases.

Mechanism of Action

1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one exerts its therapeutic effects by binding to and inhibiting the activity of the vesicular monoamine transporter 2 (VMAT2). VMAT2 is responsible for the transport of dopamine and other monoamines into synaptic vesicles, which is necessary for their release into the synapse. Inhibition of VMAT2 by 1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one reduces the release of dopamine and other monoamines, resulting in neuroprotective effects.
Biochemical and Physiological Effects:
1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one has been shown to exhibit various biochemical and physiological effects, including the reduction of oxidative stress and inflammation, the enhancement of mitochondrial function, and the improvement of glucose metabolism. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one has several advantages for lab experiments, including its high potency and selectivity for VMAT2, its ability to cross the blood-brain barrier, and its low toxicity. However, its synthesis is complex and time-consuming, and it may not be suitable for large-scale production.

Future Directions

There are several potential future directions for research on 1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one, including its use in combination with other drugs for the treatment of Parkinson's disease and Alzheimer's disease, its potential as a neuroprotective agent in traumatic brain injury, and its use in the treatment of drug addiction. Further research is needed to fully understand the therapeutic potential of 1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one and its mechanisms of action.

Synthesis Methods

1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one can be synthesized through a multi-step process involving the condensation of various precursors. The synthesis involves the reaction of 4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-carboxylic acid with 1,2-diaminobenzene in the presence of a coupling agent such as EDC (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) to form 1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one.

Scientific Research Applications

1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as diabetes, Parkinson's disease, and Alzheimer's disease. It has been shown to exhibit neuroprotective properties and can prevent the loss of dopamine-producing neurons in the brain. 1,3-bis{[4-(decyloxy)-3,5,6-trihydroxytetrahydro-2H-pyran-2-yl]methyl}-1,3-dihydro-2H-benzimidazol-2-one has also been shown to improve insulin secretion and glucose metabolism, making it a potential candidate for the treatment of diabetes.

properties

Molecular Formula

C39H66N2O11

Molecular Weight

738.9 g/mol

IUPAC Name

1,3-bis[[(2R,3R,4S,5R)-4-decoxy-3,5,6-trihydroxyoxan-2-yl]methyl]benzimidazol-2-one

InChI

InChI=1S/C39H66N2O11/c1-3-5-7-9-11-13-15-19-23-49-35-31(42)29(51-37(46)33(35)44)25-40-27-21-17-18-22-28(27)41(39(40)48)26-30-32(43)36(34(45)38(47)52-30)50-24-20-16-14-12-10-8-6-4-2/h17-18,21-22,29-38,42-47H,3-16,19-20,23-26H2,1-2H3/t29-,30-,31-,32-,33-,34-,35+,36+,37?,38?/m1/s1

InChI Key

PHQXLFWWPFATEG-BOFDFLOJSA-N

Isomeric SMILES

CCCCCCCCCCO[C@H]1[C@@H]([C@H](OC([C@@H]1O)O)CN2C3=CC=CC=C3N(C2=O)C[C@@H]4[C@H]([C@@H]([C@H](C(O4)O)O)OCCCCCCCCCC)O)O

SMILES

CCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCC)O)O

Canonical SMILES

CCCCCCCCCCOC1C(C(OC(C1O)O)CN2C3=CC=CC=C3N(C2=O)CC4C(C(C(C(O4)O)O)OCCCCCCCCCC)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.